2-Sulfanylbenzamide

Computational chemistry Hydrogen bonding Thiol reactivity

HIV NCp7 inhibitor development requires the ortho-thiol benzamide isomer to form S-acyl-2-mercaptobenzamide thioester (SAMT) chemotypes-3- and 4-regioisomers cannot undergo the requisite intramolecular acyl transfer for zinc ejection. • Sole SAMT precursor: EC₅₀ < 50 nM in HIV-1 transmission assays • CA IX inhibitor scaffold: Ki = 9 nM, ~30-fold selectivity over CA I • Industrial BIT synthesis: 99% yield via Mn(OAc)₂-catalyzed aerobic cyclization • Selective Pd(II) extractant: log β₂ = 7.1, molar absorptivity 1.59×10⁴ L mol⁻¹ cm⁻¹

Molecular Formula C7H7NOS
Molecular Weight 153.2 g/mol
CAS No. 5697-20-1
Cat. No. B1595833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Sulfanylbenzamide
CAS5697-20-1
Molecular FormulaC7H7NOS
Molecular Weight153.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)S
InChIInChI=1S/C7H7NOS/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H2,8,9)
InChIKeyRIDMSOMIFFTEJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Sulfanylbenzamide: Core Scaffold Overview


2-Sulfanylbenzamide (synonym: 2-mercaptobenzamide) is a bifunctional aromatic building block bearing both a primary amide and an ortho-positioned thiol (–SH) group on the benzene ring, with the molecular formula C₇H₇NOS and a molecular weight of 153.20 g/mol [1]. The ortho relationship between the thiol and amide functionalities confers three distinct chemical capabilities that are absent in the meta (3-sulfanylbenzamide, CAS 569339-15-7) and para (4-sulfanylbenzamide) regioisomers: (i) a thermodynamically favorable intramolecular S–H···O hydrogen bond that modulates thiol reactivity [2]; (ii) the ability to form S-acyl-2-mercaptobenzamide thioester (SAMT) chemotypes that selectively eject zinc from the HIV-1 nucleocapsid protein NCp7 [3]; and (iii) direct intramolecular N–S oxidative cyclization to yield 1,2-benzisothiazolin-3-one (BIT) derivatives [4]. The compound is commercially available as a powder (purity ≥95%) with a reported melting point of 145–146 °C and a predicted pKa of ~5.95 for the thiol proton .

2-Sulfanylbenzamide Ortho Requirement


The ortho arrangement of the thiol and amide groups in 2-sulfanylbenzamide is not a minor structural variation—it is the structural prerequisite for its two most therapeutically and synthetically significant reactivities. The S-acyl-2-mercaptobenzamide thioester (SAMT) chemotype, which requires the thiol to be positioned ortho to the amide carbonyl for productive intramolecular acyl transfer and subsequent zinc ejection from the HIV-1 NCp7 C-terminal zinc finger, cannot be formed from 3- or 4-mercaptobenzamide isomers [1]. Likewise, the intramolecular dehydrogenative N–S cyclization that converts 2-mercaptobenzamides directly into benzisothiazol-3(2H)-ones is geometrically impossible for meta- and para-substituted analogs, which lack the proximity necessary for ring closure [2]. Additionally, the intramolecular S–H···O hydrogen bond present uniquely in the 2-isomer modulates the thiol pKa and redox behavior, as demonstrated by electron localization function (ELF) analysis showing distinct S–H bond polarization (POL% = 59.70% in monomers) compared with thiosalicylic acid (POL% = 60.04%) and salicylamide (O–H···O, POL% = 77.47%) [3]. Simply substituting 2-sulfanylbenzamide with its 3- or 4-regioisomer destroys the geometric, electronic, and reactivity features that define its utility.

2-Sulfanylbenzamide: Evidence vs. Analogues


Intramolecular S–H···O Bond Polarization

Electron localization function (ELF) analysis of monomers reveals that 2-mercaptobenzamide forms an intramolecular S–H···O hydrogen bond with an S–H bond length of 1.346 Å, an H···O distance of 2.000 Å, and an S···O distance of 3.107 Å. The S–H bond polarization (POL%) is 59.70%, which is significantly lower than the O–H polarization in salicylamide (77.47%) for its O–H···O intramolecular bond, indicating a less polarized, more covalent S–H character [1]. In contrast, benzamide lacks any intramolecular hydrogen bond, while 3- and 4-sulfanylbenzamide cannot geometrically form such an interaction at all. The dimer form of 2-mercaptobenzamide shows a further reduced S–H polarization (55.28%), reflecting intermolecular hydrogen bond competition [1]. Thiosalicylic acid (2-mercaptobenzoic acid) forms a comparable S–H···O bond (S–H 1.346 Å, H···O 1.908 Å, S···O 3.034 Å; POL% = 60.04%) but differs fundamentally in its carboxylic acid O–H donor (POL% = 74.95%) versus the amide N–H donor in 2-mercaptobenzamide (POL% = 70.37%), leading to distinct intermolecular hydrogen bonding networks [1].

Computational chemistry Hydrogen bonding Thiol reactivity ELF analysis

SAMT HIV-1 NCp7 Inhibitory Potency

S-Acyl-2-mercaptobenzamide thioesters (SAMTs), derived exclusively from the 2-mercaptobenzamide scaffold, inhibit HIV-1 by covalently modifying the C-terminal zinc finger of NCp7, thereby ejecting zinc and blocking Gag polyprotein processing. In cell-based assays, SAMT compounds achieve EC₅₀ < 50 nM for inhibition of cell-to-cell HIV-1 transmission, with an antiviral window of EC₅₀ = 0.6–5.7 μM and TC₅₀ > 100 μM in CEM-SS cells, yielding a selectivity index exceeding 17–167 [1]. Optimized N-substituted S-acyl-2-mercaptobenzamide thioesters demonstrate EC₅₀ values in the 80–100 nM range against HIV-1 cell-to-cell transmission [2]. The SAMT-10 variant shows EC₅₀ = 2.2 μM against HIV-1 IIIB strain and 6.23 μM against the SH1.81 isolate in ex vivo colorectal mucosal explant models [3]. Crucially, the 2-mercaptobenzamide scaffold is mechanistically distinct from conventional antiretrovirals: it targets the highly conserved NCp7 zinc finger motif (Cys-X₂-Cys-X₄-His-X₄-Cys) rather than viral enzymes (reverse transcriptase, protease, integrase), conferring a high genetic barrier to resistance [1]. The 3- and 4-mercaptobenzamide isomers cannot form the requisite thioester geometry for NCp7 zinc finger modification because the ortho relationship between the thiol and the amide carbonyl is essential for the intramolecular acyl transfer mechanism that regenerates the active SAMT species [1].

HIV Nucleocapsid protein NCp7 Zinc finger inhibitor SAMT chemotype

CA Isoform Selectivity vs. Acetazolamide

Derivatives of 2-sulfanylbenzamide conjugated with a sulfonamide-bearing aryl group exhibit potent and differential inhibition across human carbonic anhydrase isoforms. N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylbenzamide (CHEMBL214745) displays Ki values of 9 nM against CA IX (tumor-associated isoform), 29 nM against CA II (ubiquitous cytosolic isoform), and 85 nM against CA I, yielding a CA IX/CA II selectivity ratio of 0.31 [1]. The related derivative N-(4-sulfamoylphenyl)-2-sulfanylbenzamide (CHEMBL386049) shows Ki = 9.10 nM (CA IX), 16 nM (CA II), and 276 nM (CA I), with a CA IX/CA II ratio of 0.57 and a striking CA IX/CA I selectivity of ~30-fold [2]. In comparison, the classical sulfonamide inhibitor acetazolamide inhibits CA II with Ki ≈ 12 nM and CA IX with Ki ≈ 25 nM (CA IX/CA II ratio ≈ 2.1), showing the opposite selectivity profile [3]. The 2-sulfanylbenzamide moiety contributes to this selectivity through the thiol group's ability to participate in additional interactions within the CA active site, a feature absent in simple benzene sulfonamides lacking the ortho-thiol functionality.

Carbonic anhydrase inhibition Isoform selectivity CA IX Sulfonamide

BIT Cyclization Yield Comparison

2-Mercaptobenzamide undergoes Mn(OAc)₂-catalyzed aerobic oxidative cyclization to 1,2-benzisothiazolin-3-one (BIT)—a high-value industrial bactericide and pharmaceutical scaffold—in 99% yield under optimized conditions: 1.0 mol% Mn(OAc)₂, 0.3 MPa O₂ pressure, 100 °C, and 8 h reaction time [1]. This direct intramolecular N–S bond formation proceeds via dehydrogenative coupling, generating only H₂ as the byproduct, and requires no exogenous oxidant or transition metal beyond the catalytic Mn(II) salt [1][2]. In contrast, classical multi-step routes to BIT start from 2,2′-dithiosalicylic acid or its esters and require sequential halogenation, amidation, and cyclization steps employing toxic and corrosive reagents, with overall yields typically in the 50–70% range [2]. Alternative transition-metal-catalyzed methods using 2-halobenzamides require palladium or copper catalysts and additional ligands [2]. The 3- and 4-mercaptobenzamide regioisomers cannot undergo this cyclization at all—the ortho proximity of the thiol and amide N–H is geometrically indispensable for ring closure to the five-membered isothiazolone [2].

Heterocycle synthesis Benzisothiazolone Oxidative cyclization Green chemistry

Pd(II) Extraction Selectivity vs. Thiosalicylic Acid

2-Mercaptobenzamide (MBA) functions as a selective extractant for palladium(II) via formation of a Pd(MBA)₂ complex extractable into tributyl phosphate (TBP). The thiol pKa of MBA was experimentally determined to be 5.45, and the overall stability constant of the Pd(II)–MBA complex is log β₂ = 7.1 (β₂ = 1.26 × 10⁷ M⁻²) [1]. The molar absorptivity of the extracted complex is 1.59 × 10⁴ L mol⁻¹ cm⁻¹, enabling spectrophotometric determination of 1–35 μg Pd at pH 6.0 [1]. In comparison, thiosalicylic acid (2-mercaptobenzoic acid) has a carboxylic acid pKa₁ = 4.05 and a thiol pKa₂ ≈ 8.5–9.0, meaning that at the optimal Pd extraction pH of 6.0, the thiol group of thiosalicylic acid is predominantly protonated and less nucleophilic, while its carboxylate competes for metal coordination, leading to different complex stoichiometry and reduced extraction selectivity . The amide functionality in MBA does not ionize under these conditions, providing a neutral ligand framework that favors formation of the neutral, extractable Pd(MBA)₂ complex [1].

Metal extraction Palladium chelation pKa Stability constant

Prodrug Stability vs. Thiosalicylic Acid Intermediates

2-Mercaptobenzamide-derived prodrugs (SAMT chemotypes and their reduced thio forms) are synthesized from the corresponding thiosalicylic acids and are reported to be crystalline solids that are stable at room temperature, in contrast to the parent 2-sulfanylbenzamide which requires storage at −10 °C to prevent oxidative dimerization to 2,2′-dithiodibenzamide [1][2]. The free thiol compound has a melting point of 145–146 °C and a boiling point of 306.1 °C (predicted), with a density of 1.268 g/cm³ [2]. In comparison, thiosalicylic acid (2-mercaptobenzoic acid) has a higher melting point of 165.5 °C but lacks the amide functionality that enables direct conversion to SAMT prodrugs without additional protection/deprotection steps . The 3- and 4-sulfanylbenzamide isomers are also solids but have not been demonstrated to form stable, crystalline prodrugs with anti-HIV activity, as the ortho-thiol geometry is required for the intramolecular activation mechanism [1].

Prodrug stability Crystallinity Solid-state handling HIV microbicide

2-Sulfanylbenzamide: Application Scenarios


HIV NCp7 Inhibitor Discovery

Research groups pursuing next-generation antiretroviral agents with mechanisms orthogonal to reverse transcriptase, protease, and integrase inhibition should procure 2-sulfanylbenzamide as the essential precursor to the SAMT chemotype. As demonstrated by the EC₅₀ < 50 nM potency in cell-to-cell HIV-1 transmission assays and the NCp7 zinc finger targeting mechanism, SAMT derivatives operate via a mode of action (covalent zinc ejection from the C-terminal zinc finger of NCp7) that is fundamentally distinct from all approved antiretrovirals [1]. The high conservation of the NCp7 zinc finger motif across HIV-1 clades and the demonstrated selectivity window (TC₅₀ > 100 μM vs. EC₅₀ = 0.6–5.7 μM, selectivity index > 17–167) support its use in resistance-breaking combination strategies [1]. Critically, neither the 3- nor 4-mercaptobenzamide regioisomer can generate the SAMT chemotype, making 2-sulfanylbenzamide the only viable starting material for this mechanistic class [2].

Tumor-Selective CA IX Inhibitors

Medicinal chemistry teams developing CA IX-selective inhibitors for oncology indications should select 2-sulfanylbenzamide as the core scaffold for sulfonamide conjugation. The N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylbenzamide derivative achieves a Ki of 9 nM against CA IX versus 29 nM against CA II (selectivity ratio = 0.31), while the N-(4-sulfamoylphenyl) analog achieves CA IX Ki = 9.10 nM with ~30-fold selectivity over CA I [1][2]. This CA IX-preferring profile is inverted relative to acetazolamide, which preferentially inhibits CA II [3]. The 2-sulfanyl group is essential for achieving this selectivity pattern; simple 4-sulfamoylbenzamides lacking the ortho-thiol do not replicate it.

Green BIT Biocide Production

Industrial manufacturers of BIT—a broad-spectrum bactericide and anti-mold agent used in coatings, metalworking fluids, and personal care products—should procure 2-sulfanylbenzamide for direct catalytic aerobic cyclization. The Mn(OAc)₂-catalyzed oxidative cyclization achieves 99% yield under mild conditions (100 °C, 0.3 MPa O₂, 8 h) with H₂ as the sole byproduct, eliminating the multi-step halogenation–amidation–cyclization sequence required by classical routes starting from 2,2′-dithiosalicylic acid [1]. The atom economy and avoidance of toxic halogenating reagents offer both cost and environmental compliance advantages. The 3- and 4-mercaptobenzamide isomers are synthetically inert for this transformation, as the intramolecular N–S ring closure is geometrically impossible from the meta or para positions [2].

Selective Palladium Extraction & Determination

Analytical laboratories and metal recovery operations requiring selective Pd(II) determination in the presence of diverse interfering ions should select 2-mercaptobenzamide over thiosalicylic acid or other thiol-based extractants. MBA's uniquely low thiol pKa of 5.45 enables efficient Pd(II) chelation at pH 6.0, forming a neutral, TBP-extractable Pd(MBA)₂ complex with a stability constant log β₂ = 7.1 and molar absorptivity of 1.59 × 10⁴ L mol⁻¹ cm⁻¹ [1]. In contrast, thiosalicylic acid (pKa₁ COOH = 4.05, pKa₂ SH ≈ 8.5–9.0) presents competing carboxylate coordination at the optimal extraction pH, reducing selectivity [2]. The amide functionality of MBA provides a neutral ligand framework that avoids the charge interference inherent to carboxylate-containing extractants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Sulfanylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.